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Compound of Interest

Compound Name: Tyr-pro-otbu

Cat. No.: B6307093 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the dipeptide derivative, Tyrosyl-

Proline tert-butyl ester (H-Tyr-Pro-OtBu). This document details its chemical structure,

physicochemical properties, and a representative synthesis protocol. Furthermore, it explores

the biological significance of the parent dipeptide, Tyr-Pro, for which Tyr-Pro-OtBu serves as a

protected precursor or potential prodrug. This guide is intended for researchers and

professionals in the fields of peptide chemistry, pharmacology, and drug development.

Chemical Structure and Properties
Tyr-Pro-OtBu is a dipeptide composed of L-tyrosine and L-proline. The C-terminus of the

proline residue is protected by a tert-butyl ester group, while the N-terminus of the tyrosine

residue possesses a free amine group.

IUPAC Name: (2S)-1-((S)-2-amino-3-(4-hydroxyphenyl)propanoyl)pyrrolidine-2-carboxylic acid

tert-butyl ester

Chemical Formula: C18H26N2O4

Molecular Weight: 334.41 g/mol

CAS Number: 84552-63-6
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Physicochemical Properties
Quantitative physicochemical data for H-Tyr-Pro-OtBu is not extensively published. The

following table summarizes key properties, with some values estimated based on the related

compound Boc-Tyr-OtBu.

Property Value Source/Method

Molecular Weight 334.41 g/mol Calculated

XLogP3 ~1.5 - 2.5 Estimated

Hydrogen Bond Donors 3 Calculated

Hydrogen Bond Acceptors 4 Calculated

Rotatable Bond Count 5 Calculated

Solubility Soluble in DMSO [1]

Storage Temperature

Powder: -20°C (3 years), 4°C

(2 years). In solvent: -80°C (6

months), -20°C (1 month)

[1]

Synthesis and Experimental Protocols
The synthesis of H-Tyr-Pro-OtBu typically involves two key steps: the coupling of N-terminally

protected tyrosine with C-terminally protected proline, followed by the selective deprotection of

the N-terminal protecting group. A common N-terminal protecting group used in this process is

the tert-butyloxycarbonyl (Boc) group.

Representative Synthesis Workflow
The logical workflow for the synthesis of H-Tyr-Pro-OtBu can be visualized as follows:

Caption: General workflow for the synthesis of H-Tyr-Pro-OtBu.

Detailed Experimental Protocol (Representative Method)
This protocol is a representative method based on standard peptide synthesis techniques.
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Materials:

N-Boc-L-tyrosine (Boc-Tyr-OH)

L-Proline tert-butyl ester hydrochloride (H-Pro-OtBu·HCl)

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-

triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

4-(Dimethylamino)pyridine (DMAP) or N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM), anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Trifluoroacetic acid (TFA)

Saturated aqueous sodium bicarbonate (NaHCO3)

Brine

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Ethyl acetate (EtOAc)

Hexanes

Silica gel for column chromatography

Step 1: Coupling of Boc-Tyr-OH and H-Pro-OtBu

To a solution of H-Pro-OtBu·HCl (1.0 eq) in anhydrous DCM, add DIPEA (1.1 eq) and stir for

10 minutes at room temperature to neutralize the hydrochloride.

Add Boc-Tyr-OH (1.0 eq) and a catalytic amount of DMAP (0.1 eq) to the reaction mixture.

Cool the mixture to 0°C in an ice bath.
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Slowly add a solution of DCC (1.1 eq) in anhydrous DCM. Alternatively, HATU (1.1 eq) can

be used as the coupling agent.

Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU)

byproduct if DCC was used.

Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced

pressure.

Purify the crude product, Boc-Tyr-Pro-OtBu, by silica gel column chromatography using a

gradient of ethyl acetate in hexanes.

Step 2: N-terminal Deprotection of Boc-Tyr-Pro-OtBu

Dissolve the purified Boc-Tyr-Pro-OtBu (1.0 eq) in a solution of 20-50% TFA in DCM.

Stir the reaction mixture at room temperature for 1-2 hours.

Monitor the deprotection by TLC.

Once the reaction is complete, concentrate the mixture under reduced pressure to remove

the TFA and DCM.

Co-evaporate with toluene or DCM several times to ensure complete removal of residual

TFA.

The resulting product is H-Tyr-Pro-OtBu as a TFA salt. This can be further purified by

recrystallization or preparative HPLC if necessary. To obtain the free base, the TFA salt can

be neutralized with a mild base.
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Biological Activity and Signaling Pathways (of the
Parent Dipeptide)
While Tyr-Pro-OtBu is primarily a synthetic intermediate or a potential prodrug, the biological

activity of its deprotected form, the dipeptide Tyr-Pro, has been investigated. The tert-butyl

ester group in Tyr-Pro-OtBu is expected to be hydrolyzed in vivo by esterases to release the

active Tyr-Pro dipeptide.

Potential Biological Effects of Tyr-Pro
Cognitive Enhancement: Studies have suggested that Tyr-Pro may have memory-improving

effects.

Antihypertensive Activity: The Tyr-Pro dipeptide has been shown to exhibit antihypertensive

effects.

Proposed Signaling Pathway for Tyr-Pro
The precise signaling pathways for Tyr-Pro are still under investigation. However, preliminary

research suggests a potential mechanism related to the cholinergic system, which is crucial for

memory and cognitive function. The proposed pathway involves the upregulation of choline

acetyltransferase (ChAT), an enzyme responsible for the synthesis of the neurotransmitter

acetylcholine (ACh).

Caption: Proposed mechanism of action for Tyr-Pro following in vivo conversion from Tyr-Pro-
OtBu.

Applications in Research and Drug Development
Tyr-Pro-OtBu serves as a valuable tool for researchers in several areas:

Medicinal Chemistry: As a protected dipeptide, it is a key building block in the synthesis of

more complex peptides and peptidomimetics being investigated for various therapeutic

applications.

Pharmacology: It can be used as a tool compound to study the effects of the Tyr-Pro

dipeptide in a more controlled manner, potentially offering improved bioavailability or altered
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pharmacokinetic properties compared to the unprotected dipeptide.

Drug Discovery: The antihypertensive and cognitive-enhancing potential of the parent

dipeptide makes Tyr-Pro-OtBu and its analogs interesting candidates for further

investigation in the development of novel therapeutics for cardiovascular and neurological

disorders.

Conclusion
Tyr-Pro-OtBu is a chemically protected dipeptide with significant potential as a research tool

and a precursor to the biologically active Tyr-Pro. Its synthesis, while requiring standard peptide

chemistry techniques, allows for the controlled study of its parent dipeptide. The exploration of

the biological activities of Tyr-Pro, particularly its effects on the cardiovascular and central

nervous systems, opens avenues for future drug development efforts where Tyr-Pro-OtBu
could play a crucial role as a synthetic intermediate or a prodrug. Further research is warranted

to fully elucidate the pharmacokinetic profile of Tyr-Pro-OtBu and the detailed molecular

mechanisms of action of the Tyr-Pro dipeptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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